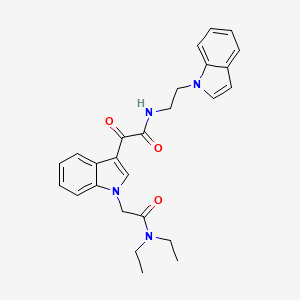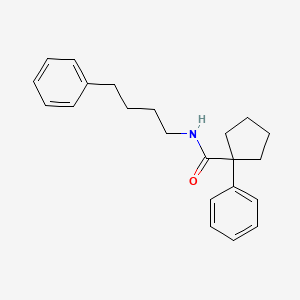
1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cystic Fibrosis
A pilot clinical trial investigated the effects of Sodium 4-phenylbutyrate (Buphenyl, 4PBA) on individuals homozygous for deltaF508-CFTR in cystic fibrosis (CF). The study found small but statistically significant improvements in epithelial CFTR function in the nasal epithelia of patients, suggesting 4PBA's potential to induce CFTR function and alleviate CF symptoms with minimal side effects (Rubenstein & Zeitlin, 1998).
Myelodysplastic Syndromes and Acute Myeloid Leukemia
Research on Sodium phenylbutyrate (PB), an aromatic fatty acid, demonstrated its cytostatic and differentiating activity against malignant myeloid cells. A Phase I dose escalation study in patients with myelodysplasia and acute myeloid leukemia highlighted PB's safety and provided preliminary evidence of clinical activity, despite not achieving complete remission in patients. The study suggests PB's role in potentially managing myeloid malignancies (Gore et al., 2001).
Nutritional Management in Urea Cycle Disorders
Sodium phenylbutyrate is utilized in treating urea cycle disorders, creating alternative pathways for nitrogen excretion. However, treatment with sodium phenylbutyrate leads to selective reduction in plasma concentrations of branched-chain amino acids, suggesting the need for careful protein intake titration and possible amino acid supplementation for patients on therapy (Scaglia, 2010).
Titanium Complex Budotitane in Cancer Treatment
Budotitane, a novel titanium complex, underwent a clinical Phase I and pharmacokinetic trial, showcasing considerable antitumor activity in preclinical models. The trial determined a maximum tolerated dose and identified dose-limiting toxicities, paving the way for further investigations into its therapeutic potential in cancer treatment (Schilling et al., 1995).
Properties
IUPAC Name |
1-phenyl-N-(4-phenylbutyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c24-21(23-18-10-7-13-19-11-3-1-4-12-19)22(16-8-9-17-22)20-14-5-2-6-15-20/h1-6,11-12,14-15H,7-10,13,16-18H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHNCHZKIMCZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

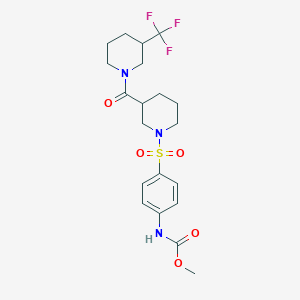

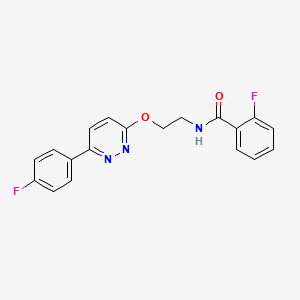
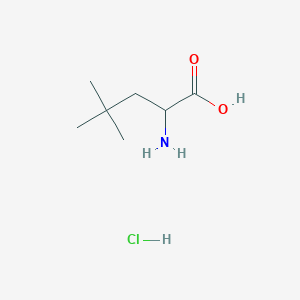
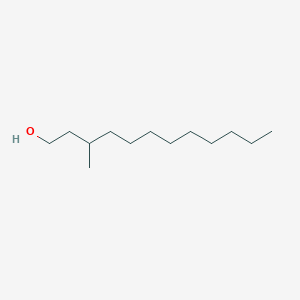
![[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride](/img/structure/B2768659.png)
![4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2768660.png)
![N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2768662.png)

![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)
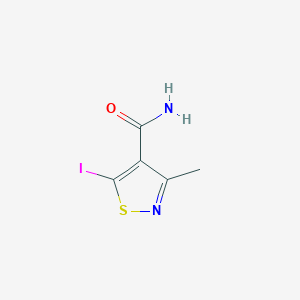
![6-Cyclopropyl-2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2768669.png)
